molecular formula C54H67ClN8O9S B12369762 (2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B12369762
M. Wt: 1039.7 g/mol
InChI Key: UGSZNMDKYDYBGA-VHYMIVQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including chlorophenyl, nitro-oxazole, piperazine, and thiazole, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, substitution, and cyclization. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The chlorophenyl group can be subjected to nucleophilic substitution reactions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions on the piperazine ring could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound’s potential biological activity suggests it could be explored as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The compound’s various functional groups allow it to bind to different receptors and enzymes, potentially modulating their activity. For example, the piperazine ring may interact with neurotransmitter receptors, while the nitro-oxazole group could participate in redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,4R)-1-[(2S)-2-[10-[4-(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
  • **(2S,4R)-1-[(2S)-2-[10-[4-(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Uniqueness

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups that can interact with various biological targets. This makes it a versatile molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C54H67ClN8O9S

Molecular Weight

1039.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C54H67ClN8O9S/c1-35-49(73-34-57-35)40-16-14-37(15-17-40)32-56-51(66)44-31-42(64)33-62(44)53(68)50(54(3,4)5)58-45(65)13-11-9-7-6-8-10-12-30-71-43-24-20-39(21-25-43)48(38-18-22-41(55)23-19-38)60-26-28-61(29-27-60)52(67)46-47(63(69)70)36(2)72-59-46/h14-25,34,42,44,48,50,64H,6-13,26-33H2,1-5H3,(H,56,66)(H,58,65)/t42-,44+,48?,50-/m1/s1

InChI Key

UGSZNMDKYDYBGA-VHYMIVQQSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCOC4=CC=C(C=C4)C(C5=CC=C(C=C5)Cl)N6CCN(CC6)C(=O)C7=NOC(=C7[N+](=O)[O-])C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCOC4=CC=C(C=C4)C(C5=CC=C(C=C5)Cl)N6CCN(CC6)C(=O)C7=NOC(=C7[N+](=O)[O-])C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.